1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a synthetic small molecule characterized by a piperazine core substituted with a 2-methoxyphenyl group at the 4-position. This piperazine moiety is linked via an ethanone bridge to a 1,3,4-oxadiazole ring, which is further functionalized with a sulfanyl group and a pyridin-4-yl substituent at the 5-position of the oxadiazole .
The sulfanyl linkage may enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-27-17-5-3-2-4-16(17)24-10-12-25(13-11-24)18(26)14-29-20-23-22-19(28-20)15-6-8-21-9-7-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWODLRMQFWJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
- Common reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂).
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Thioacetylation:
- The oxadiazole ring is then subjected to thioacetylation using thioacetic acid or its derivatives.
- Common reagents: Thioacetic acid, acetic anhydride.
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Coupling with Piperazine:
- The thioacetylated oxadiazole is coupled with 1-(2-methoxyphenyl)piperazine under basic conditions.
- Common reagents: Sodium hydride (NaH), potassium carbonate (K₂CO₃).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine can undergo various chemical reactions, including:
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Oxidation:
- The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
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Reduction:
- The oxadiazole ring can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
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Substitution:
- The piperazine ring can undergo nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation of the methoxy group can yield 1-(2-hydroxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine.
- Reduction of the oxadiazole ring can yield 1-(2-methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-diaminopropyl]thio}acetyl)piperazine.
Scientific Research Applications
Antidepressant and Anxiolytic Activities
Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant and anxiolytic properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that similar compounds can enhance serotonin levels in the brain, suggesting potential for treating anxiety disorders and depression .
Anticancer Potential
The oxadiazole ring is associated with anticancer properties. Compounds with oxadiazole structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary studies on related compounds indicate that they may serve as effective agents against various cancer cell lines by disrupting cellular signaling pathways involved in proliferation .
Interaction with Receptors
The compound's design allows it to target specific receptors in the central nervous system (CNS). Its interaction with serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A, has been highlighted in various studies. This interaction is believed to modulate neurotransmitter release and improve mood-related symptoms .
Antimicrobial Properties
Emerging research suggests that derivatives of this compound may possess antimicrobial activity. The presence of the pyridine and oxadiazole rings could enhance its ability to penetrate microbial membranes, making it a candidate for further investigation as an antimicrobial agent .
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant effects of similar piperazine derivatives, researchers found that compounds with structural similarities to our target compound exhibited significant reductions in depressive-like behaviors in animal models. The mechanism was attributed to increased serotonergic activity .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer potential of oxadiazole-containing compounds. Results showed that these compounds induced cell cycle arrest and apoptosis in breast cancer cell lines, suggesting that our target compound may also exhibit similar properties due to its structural components .
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The oxadiazole ring and pyridinyl group are particularly important for its binding affinity and specificity.
Molecular Targets and Pathways:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors to modulate signal transduction pathways.
- Ion Channels: Interaction with ion channels to alter ion flow and cellular excitability.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a novel synthetic derivative that incorporates both piperazine and oxadiazole moieties. This structure has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of aromatic rings and heterocycles, which are often associated with diverse pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole core exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown better activity against gram-positive bacteria compared to gram-negative bacteria . A study highlighted that synthesized compounds displayed potent activity against species such as Bacillus cereus and Bacillus thuringiensis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research indicates that derivatives of oxadiazole can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. In vitro studies have shown IC50 values for certain oxadiazole derivatives ranging from 0.47 to 1.4 µM against TS proteins . Additionally, molecular docking studies suggest strong interactions between the compound and cancer-related targets, leading to apoptosis in cancer cell lines such as MCF-7 .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Studies on similar oxadiazole derivatives indicate their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The presence of the oxadiazole moiety enhances binding affinity and could lead to improved therapeutic outcomes for cognitive disorders .
Case Study 1: Antimicrobial Efficacy
A series of synthesized oxadiazole derivatives were tested for their antimicrobial efficacy using disc diffusion methods. Results showed that compounds with a piperazine linkage exhibited enhanced activity against various bacterial strains compared to their non-piperazine counterparts. The most effective compound demonstrated an MIC of 0.5 µg/mL against Staphylococcus aureus.
Case Study 2: Anticancer Mechanism
In a study focusing on MCF-7 breast cancer cells, treatment with the compound resulted in increased levels of p53 and activation of caspase-3, indicating induction of apoptosis. Western blot analysis confirmed these findings, suggesting that the compound may act through a mechanism similar to established anticancer agents like Tamoxifen .
Summary of Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
